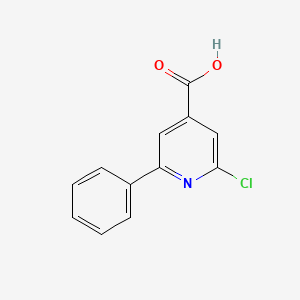2-Chloro-6-phenylpyridine-4-carboxylic acid
CAS No.: 263270-36-6
Cat. No.: VC5440408
Molecular Formula: C12H8ClNO2
Molecular Weight: 233.65
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 263270-36-6 |
|---|---|
| Molecular Formula | C12H8ClNO2 |
| Molecular Weight | 233.65 |
| IUPAC Name | 2-chloro-6-phenylpyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H8ClNO2/c13-11-7-9(12(15)16)6-10(14-11)8-4-2-1-3-5-8/h1-7H,(H,15,16) |
| Standard InChI Key | HAXVJSNNEVHWQZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC(=CC(=C2)C(=O)O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
2-Chloro-6-phenylpyridine-4-carboxylic acid belongs to the pyridine derivative family, featuring a six-membered aromatic ring with nitrogen at position 1, a chlorine atom at position 2, a phenyl group at position 6, and a carboxylic acid group at position 4. The IUPAC name, 2-chloro-6-phenylpyridine-4-carboxylic acid, reflects this substitution pattern. Its SMILES notation, C1=CC=C(C=C1)C2=NC(=CC(=C2)C(=O)O)Cl, provides a precise representation of its atomic connectivity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 263270-36-6 |
| Molecular Formula | C₁₂H₈ClNO₂ |
| Molecular Weight | 233.65 g/mol |
| IUPAC Name | 2-chloro-6-phenylpyridine-4-carboxylic acid |
| SMILES | C1=CC=C(C=C1)C2=NC(=CC(=C2)C(=O)O)Cl |
| InChI Key | HAXVJSNNEVHWQZ-UHFFFAOYSA-N |
The compound’s planar structure enhances its ability to participate in π-π stacking interactions, which are critical in catalysis and molecular recognition.
Synthesis and Manufacturing
Conventional Synthesis Routes
The synthesis of 2-chloro-6-phenylpyridine-4-carboxylic acid typically involves multi-step reactions starting from pyridine precursors. A common approach includes:
-
Chlorination: Introduction of chlorine at position 2 using agents like phosphorus oxychloride (POCl₃).
-
Phenyl Group Incorporation: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the phenyl moiety.
-
Carboxylic Acid Formation: Oxidation of a methyl or aldehyde group at position 4, often employing potassium permanganate (KMnO₄) or silver nitrate (AgNO₃).
Optimization Challenges
Yield optimization remains a challenge due to competing side reactions, such as over-chlorination or decarboxylation. Recent advances in catalytic systems, including copper(I) iodide and ligand-assisted palladium complexes, have improved selectivity and reduced reaction times.
Reactivity and Functionalization
Key Reaction Pathways
The compound’s carboxylic acid group enables diverse derivatization:
-
Esterification: Reaction with alcohols under acidic conditions to produce esters.
-
Amidation: Coupling with amines using carbodiimide reagents (e.g., EDC) to form amides.
-
Decarboxylation: Thermal or catalytic removal of CO₂ to generate 2-chloro-6-phenylpyridine, a precursor for further functionalization.
Catalytic Applications
Copper-catalyzed C–H acyloxylation reactions have been successfully applied to this compound, enabling direct functionalization of the pyridine ring. For example, using Cu(OAc)₂ as a catalyst, the aromatic C–H bond undergoes acyloxylation with carboxylic acids, yielding derivatives with enhanced bioactivity.
Pharmaceutical and Industrial Applications
Drug Development
The structural motif of 2-chloro-6-phenylpyridine-4-carboxylic acid is prevalent in molecules with anti-inflammatory, antimicrobial, and anticancer properties. Its derivatives are investigated as kinase inhibitors and protease antagonists, targeting diseases like rheumatoid arthritis and metastatic cancers.
Material Science
In polymer chemistry, the compound acts as a monomer for conductive polymers, leveraging its aromaticity and ability to form coordination complexes with metals.
Future Research Directions
-
Catalytic Diversity: Exploring nickel- or iron-based catalysts for sustainable synthesis.
-
Pharmacological Profiling: In vivo studies to validate hypothesized bioactivities.
-
Solubility Enhancement: Designing salts or co-crystals to improve aqueous solubility for drug formulations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume